tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC15909598
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O2 |
|---|---|
| Molecular Weight | 280.37 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3 |
| Standard InChI Key | FMXLNRZMWXKHAK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclic pyrazolo[4,3-c]pyridine core, where the pyrazole ring is fused to a partially hydrogenated pyridine ring. The tert-butyl carbamate group is attached via a methylene bridge to the pyrazole’s 3-position, while a methyl group occupies the 1-position of the pyridine ring . This configuration confers rigidity and influences solubility and reactivity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 280.37 | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment |
Nomenclature and Synonyms
The compound is systematically named as tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate. Common synonyms include Methyl-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethyl)-carbamic acid tert-butyl ester and Carbamic acid, N-methyl-N-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-, 1,1-dimethylethyl ester .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step reactions starting from pyrazolo-pyridine precursors. A common approach includes:
-
Cyclization: Formation of the pyrazolo[4,3-c]pyridine ring via condensation of hydrazine derivatives with cyclic ketones .
-
Methylation: Introduction of the methyl group at the pyridine’s 1-position using methylating agents like methyl iodide .
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Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine to install the carbamate group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65% | |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 78% | |
| Carbamation | (Boc)₂O, Et₃N, DCM, rt | 82% |
Purification and Quality Control
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Suppliers report purity ≥95%, verified by HPLC and NMR .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in ethanol. It is stable under inert atmospheres but may degrade upon prolonged exposure to moisture .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.55 (t, 2H, CH₂), 3.05 (s, 3H, N-CH₃), 4.15 (s, 2H, N-CH₂) .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound’s tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses . Its pyrazolo-pyridine core is prevalent in kinase inhibitors and TLR modulators .
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